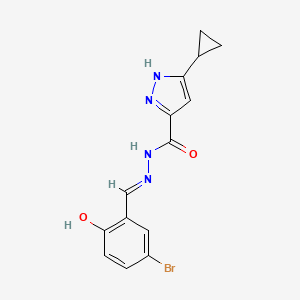
N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, also known as BPH-715, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression, leading to the arrest of cancer cells in the G2/M phase. N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. One area of research is the development of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide analogs with improved potency and selectivity. Another area of research is the investigation of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide and its mechanism of action. Overall, N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a promising compound for scientific research, with potential applications in cancer therapy and other areas of research.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with cyclopropyl hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic anhydride to obtain N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research areas. One of the primary applications of N'-(5-bromo-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is in the study of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-3-4-13(20)9(5-10)7-16-19-14(21)12-6-11(17-18-12)8-1-2-8/h3-8,20H,1-2H2,(H,17,18)(H,19,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMQUBKGZRZEN-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5963282.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)
![N-benzyl-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5963298.png)
![4-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5963303.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5963304.png)

![1-{3-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B5963322.png)
![[3-benzyl-1-(3,4-dimethylbenzyl)-3-piperidinyl]methanol](/img/structure/B5963324.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B5963326.png)
![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![5-[({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-2-pyrimidinamine](/img/structure/B5963337.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5963338.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5963348.png)